molecular formula C9H7Br2N3 B7967381 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine CAS No. 201735-20-8

4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B7967381
CAS No.: 201735-20-8
M. Wt: 316.98 g/mol
InChI Key: HGVFCYLAEFBKOV-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine is a halogenated pyrazole derivative Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine typically involves the bromination of pyrazole derivatives. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenylpyrazole. This intermediate is then further brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using safer brominating agents and solvents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific substitution pattern also allows for unique interactions with biological targets and other molecules in chemical synthesis .

Properties

IUPAC Name

4-bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVFCYLAEFBKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259038
Record name 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201735-20-8
Record name 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201735-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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